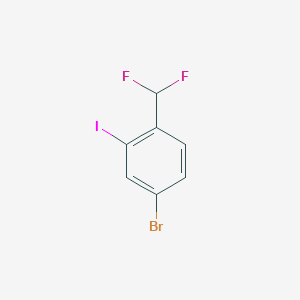
4-Bromo-1-(difluoromethyl)-2-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-(difluoromethyl)-2-iodobenzene is an organohalogen compound characterized by the presence of bromine, iodine, and difluoromethyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(difluoromethyl)-2-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of a benzene derivative. For instance, starting with a difluoromethyl-substituted benzene, bromination and iodination reactions can be sequentially performed under controlled conditions to introduce the bromine and iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
4-Bromo-1-(difluoromethyl)-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters as coupling partners in the presence of a base like potassium carbonate (K2CO3) in an organic solvent.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds or other coupled products depending on the coupling partner.
科学研究应用
4-Bromo-1-(difluoromethyl)-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It is explored for the synthesis of potential pharmaceutical compounds due to its ability to introduce halogen atoms into drug molecules.
作用机制
The mechanism of action of 4-Bromo-1-(difluoromethyl)-2-iodobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing effects of the bromine, iodine, and difluoromethyl groups. This activation facilitates various substitution and coupling reactions by making the ring more susceptible to nucleophilic attack.
相似化合物的比较
Similar Compounds
2-Bromoiodobenzene: Similar structure but lacks the difluoromethyl group.
5-Bromo-1,3-difluoro-2-iodobenzene: Similar structure with an additional fluorine atom.
Uniqueness
4-Bromo-1-(difluoromethyl)-2-iodobenzene is unique due to the presence of both bromine and iodine atoms along with a difluoromethyl group, which imparts distinct reactivity and properties compared to other similar compounds. This combination of substituents makes it particularly useful in specific synthetic applications where multiple halogen atoms are required.
属性
IUPAC Name |
4-bromo-1-(difluoromethyl)-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2I/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPYTKKTMBAPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














